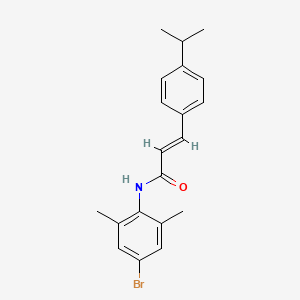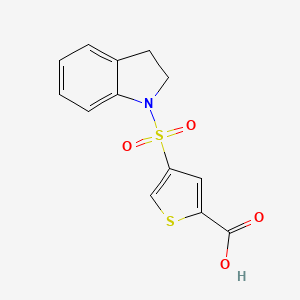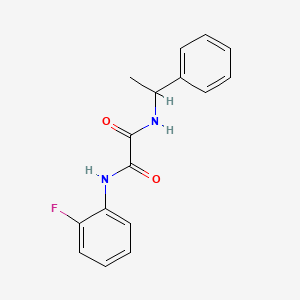
N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as BRBIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of Akt and mTOR, two proteins that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of cell signaling pathways. Additionally, studies have reported that this compound exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its versatility, as it can be used in various applications, including medicinal chemistry, material science, and organic electronics. Additionally, this compound exhibits low toxicity in normal cells, making it a safer alternative to other anticancer agents. However, one limitation of using this compound is its low yield in the synthesis method, which can limit its availability for further research.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide. One possible direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its applications in material science and organic electronics, particularly in the development of more efficient and sustainable technologies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic electronics. Its versatility, low toxicity, and potential applications make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-bromo-2,6-dimethylphenylamine and 4-isopropylphenylacrylic acid in the presence of a coupling reagent. The resulting product is then purified through column chromatography. The yield of the synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of various functional materials, including organic semiconductors and polymers. In organic electronics, this compound has been used as a dopant in the fabrication of organic field-effect transistors.
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO/c1-13(2)17-8-5-16(6-9-17)7-10-19(23)22-20-14(3)11-18(21)12-15(20)4/h5-13H,1-4H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNQARGQVKZOE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC2=CC=C(C=C2)C(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5066679.png)

![3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5066684.png)


![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5066701.png)
methyl]amine](/img/structure/B5066705.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5066713.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5066719.png)
![1-(cyclopropylcarbonyl)-2-(2-furyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5066735.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5066738.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5066745.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5066750.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5066773.png)